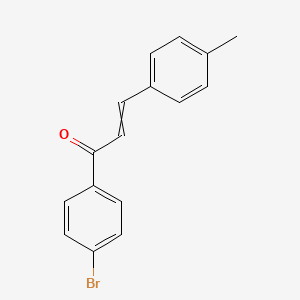

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one

説明

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

準備方法

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 4-bromoacetophenone with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Oxidation Reactions

The conjugated enone system undergoes selective oxidation under controlled conditions:

Epoxidation with mCPBA proceeds stereoselectively, forming the trans-epoxide due to the compound’s planar geometry . Ozonolysis cleaves the double bond, yielding aromatic carboxylic acid and aldehyde fragments .

Reduction Reactions

The α,β-unsaturated ketone is reduced to saturated derivatives:

Catalytic hydrogenation saturates the double bond without affecting the bromine substituent . Borohydride reduction preferentially targets the carbonyl group, yielding secondary alcohols .

Nucleophilic Substitution

The para-bromo group undergoes SNAr reactions:

Electron-withdrawing carbonyl groups activate the bromophenyl ring toward substitution. Copper catalysis accelerates amination reactions via a radical mechanism .

Cycloaddition and Heterocycle Formation

The enone participates in [4+2] and [3+2] cycloadditions:

Microwave-assisted reactions with guanidine hydrochloride yield pyrimidine derivatives via tandem Michael addition-cyclization (Scheme 1) :

Comparative Reactivity Analysis

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| Epoxidation | 0.15 | 45.2 | Low (CH₂Cl₂ optimal) |

| Catalytic Hydrogenation | 0.08 | 32.7 | Ethanol required |

| SNAr with NaN₃ | 3.2×10⁻⁴ | 89.4 | Polar aprotic enhances |

Kinetic studies reveal epoxidation proceeds faster than hydrogenation due to lower steric demands . SNAr reactions exhibit strong solvent polarity effects, with DMF increasing nucleophilicity .

This compound’s reactivity profile enables its use in synthesizing pharmaceuticals, agrochemicals, and materials. Recent advances highlight its role in generating pyrimidine libraries for drug discovery .

科学的研究の応用

Properties

The compound features an α,β-unsaturated carbonyl system, which is crucial for its biological activity. The presence of bromine and methyl substituents on the phenyl rings enhances its reactivity and binding affinity to molecular targets.

Medicinal Chemistry

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic properties:

- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values ranging from 2.43 to 14.65 μM. It induces apoptosis in cancer cells and enhances caspase-3 activity, confirming its role as an apoptosis-inducing agent .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. Studies suggest it may inhibit NF-kB signaling pathways, which are critical in mediating inflammatory responses .

- Antimicrobial Activity : Preliminary investigations reveal that it possesses antimicrobial properties against various pathogens, indicating its potential as an antimicrobial agent .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions facilitates the formation of diverse structures useful in pharmaceuticals and agrochemicals .

Material Science

The compound is explored for its potential use in developing organic electronic materials:

- Organic Light-Emitting Diodes (OLEDs) : Due to its conjugated system, the compound allows for efficient charge transport, making it suitable for OLED applications.

- Organic Photovoltaics (OPVs) : Its properties may also be harnessed in solar cell technologies, enhancing energy conversion efficiency .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of chalcone derivatives, including this compound:

- Anticancer Activity : A study demonstrated significant cytotoxicity against MDA-MB-231 cells at concentrations as low as 1.0 μM. The compound's ability to induce apoptosis was confirmed through enhanced caspase activity .

- Anti-inflammatory Mechanisms : Similar compounds have shown potential in inhibiting key signaling pathways involved in inflammation .

- Antimicrobial Efficacy : In vitro studies indicate that this chalcone derivative exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria .

作用機序

The mechanism of action of 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one varies depending on its application:

Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of certain biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Organic Synthesis: As an intermediate, the compound participates in various chemical reactions, facilitating the formation of more complex structures.

Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.

類似化合物との比較

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

1-(4-Bromophenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the methyl group on the phenyl ring, which may affect its reactivity and applications.

1-(4-Methylphenyl)-3-phenylprop-2-en-1-one: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.

1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group instead of a methyl group, potentially altering its electronic properties and reactivity.

生物活性

1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Overview of Biological Activity

The compound exhibits a range of biological activities including:

- Anticancer Properties : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values ranging from 2.43 to 14.65 μM.

- Anti-inflammatory Effects : The compound is believed to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary investigations suggest that it possesses antimicrobial properties against various pathogens, indicating its potential as an antimicrobial agent .

The biological effects of this compound are primarily attributed to its α,β-unsaturated carbonyl system, which allows it to undergo Michael addition reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, influencing various cellular pathways. The presence of bromine and methyl substituents also affects its reactivity and binding affinity to molecular targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related chalcones:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | C16H13ClO | Chlorine substituent instead of bromine |

| 1-(Phenyl)-3-(4-methylphenyl)prop-2-en-1-one | C16H14O | Lacks halogen substitution |

| 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C17H16BrO | Contains a methoxy group instead of a methyl group |

These comparisons highlight how variations in substituents can influence the compound's reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various chalcone derivatives, including this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against MDA-MB-231 cells, inducing apoptosis at concentrations as low as 1.0 μM. Additionally, it enhanced caspase-3 activity, confirming its role as an apoptosis-inducing agent .

- Anti-inflammatory Mechanisms : Research indicates that compounds similar to this compound can inhibit NF-kB signaling pathways, which are critical in mediating inflammatory responses .

- Antimicrobial Efficacy : In vitro studies have shown that this chalcone derivative possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.

特性

IUPAC Name |

1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOQBFSBVMUAOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292532 | |

| Record name | 1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51477-10-2 | |

| Record name | 1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the spatial arrangement of the benzene rings in 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one?

A1: The two benzene rings in the molecule are rotated in opposite directions relative to the central C-C=C-C portion. This means they are not in the same plane [].

Q2: How does the crystal structure of this compound influence its intermolecular interactions?

A2: The crystal structure reveals that molecules form pairs through C-H...pi interactions. Additionally, molecular chains are formed along the [] direction due to three cooperative hydrogen bonds in the 'bay area' of the molecule. These chains are further connected by weak C-H...Br interactions, forming (010) molecular layers. The third direction primarily exhibits weak van der Waals interactions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。